molecular formula C11H13NO3 B14187168 1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one CAS No. 835632-84-3

1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one

Cat. No.: B14187168
CAS No.: 835632-84-3
M. Wt: 207.23 g/mol
InChI Key: IYQFLIQFLKCQFI-JVUFJMBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and yield.

    Introduction of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one moiety can be introduced through a cyclization reaction involving an amine and a carbonyl compound. This step may require the use of a dehydrating agent to facilitate the formation of the lactam ring.

    Functional Group Transformations: Additional functional group transformations, such as oxidation or reduction, may be necessary to achieve the desired substitution pattern on the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, alternative catalysts, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents on the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or amino groups.

Scientific Research Applications

1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its bicyclic structure and functional groups provide a versatile platform for further chemical modifications.

    Biological Studies: Researchers investigate the compound’s biological activities, including its effects on cellular processes, enzyme inhibition, and receptor binding. These studies help elucidate its mechanism of action and potential therapeutic applications.

    Material Science: The compound’s unique structure and reactivity make it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can result in the modulation of biochemical pathways and cellular processes.

    Receptor Binding: The compound may interact with specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways. This can influence cellular responses such as proliferation, differentiation, and apoptosis.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the normal structure and function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell viability.

Comparison with Similar Compounds

1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-ol: This compound differs by the presence of a hydroxyl group instead of a carbonyl group. It may exhibit different reactivity and biological activities.

    1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the carbonyl group

    1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-carboxylic acid: This compound features a carboxylic acid group, which can influence its solubility, reactivity, and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

835632-84-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-[(1R,2S,5R)-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C11H13NO3/c13-8-6-7-3-4-9(15-7)11(8)12-5-1-2-10(12)14/h3-4,7,9,11H,1-2,5-6H2/t7-,9+,11+/m0/s1

InChI Key

IYQFLIQFLKCQFI-JVUFJMBOSA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@H]2[C@H]3C=C[C@H](O3)CC2=O

Canonical SMILES

C1CC(=O)N(C1)C2C3C=CC(O3)CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.